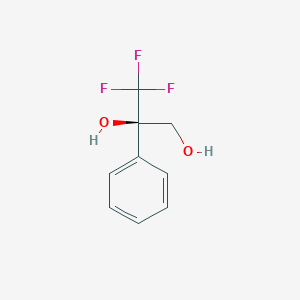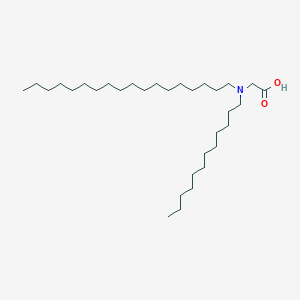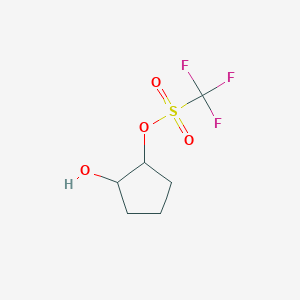![molecular formula C10H8Cl2N2O5 B14259344 4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- CAS No. 185142-51-2](/img/structure/B14259344.png)
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with dichloro and nitrooxyethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-benzoxazin-4-one derivatives typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through a cyclodehydration mechanism, resulting in high yields of the desired benzoxazinone derivatives.
Industrial Production Methods
Industrial production of 4H-1,3-benzoxazin-4-one derivatives often employs similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-benzoxazin-4-one derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitrooxyethyl group to an aminoethyl group.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Aminoethyl-substituted benzoxazinones.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Applications De Recherche Scientifique
4H-1,3-benzoxazin-4-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Potential use as enzyme inhibitors and anti-cancer agents.
Industry: Employed in the development of new materials with specific properties, such as herbicides.
Mécanisme D'action
The mechanism of action of 4H-1,3-benzoxazin-4-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The nitrooxyethyl group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler derivative with antimicrobial properties.
2-Substituted 4H-3,1-benzoxazin-4-one: Includes various derivatives with different substituents, each having unique properties and applications.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with potential medicinal applications.
Uniqueness
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- stands out due to its unique combination of dichloro and nitrooxyethyl substituents. These groups confer distinct chemical reactivity and biological activity, making this compound a valuable candidate for further research and development in various fields.
Propriétés
Numéro CAS |
185142-51-2 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O5 |
Poids moléculaire |
307.08 g/mol |
Nom IUPAC |
2-(6,8-dichloro-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C10H8Cl2N2O5/c11-6-3-7-9(8(12)4-6)18-5-13(10(7)15)1-2-19-14(16)17/h3-4H,1-2,5H2 |
Clé InChI |
LECHDCLXICOSSG-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)CCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


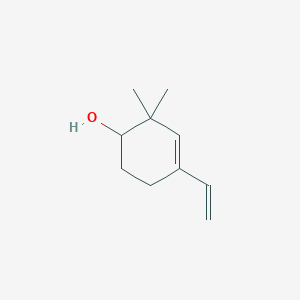
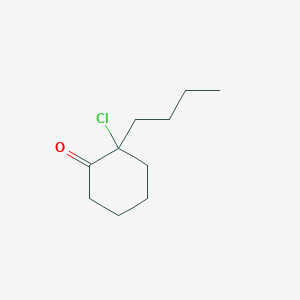
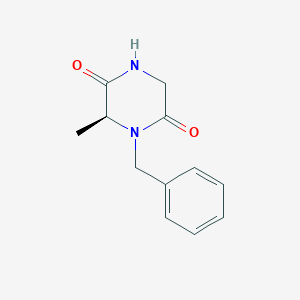
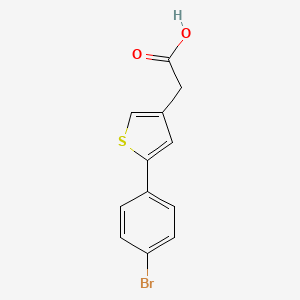

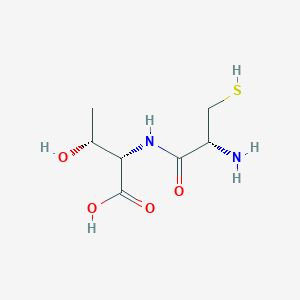


![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
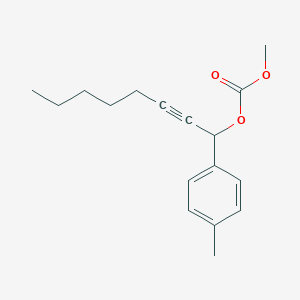
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
